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Compound of Interest

Compound Name: NA-1-157

Cat. No.: B12371412 Get Quote

A deep dive into the inhibitory prowess of the novel carbapenem NA-1-157 reveals distinct

kinetic profiles against various carbapenemases, highlighting its potential as a potent inhibitor,

particularly against specific enzyme families. This guide provides a comparative summary of

the available experimental data on the inhibition kinetics of NA-1-157, offering valuable insights

for researchers and drug development professionals in the field of antibiotic resistance.

NA-1-157, a novel C5α-methyl-substituted carbapenem, has demonstrated significant promise

in overcoming carbapenem resistance mediated by certain classes of β-lactamase enzymes.

Its unique structural modification alters its interaction with the active sites of these enzymes

compared to traditional carbapenems. This guide synthesizes the findings from multiple studies

to present a clear comparison of its inhibitory activity against key carbapenemases.

Quantitative Comparison of Inhibition Kinetics
The inhibitory activity of NA-1-157 has been characterized against several clinically relevant

carbapenemases. The following table summarizes the key kinetic parameters, providing a

direct comparison of its efficacy across different enzyme types.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12371412?utm_src=pdf-interest
https://www.benchchem.com/product/b12371412?utm_src=pdf-body
https://www.benchchem.com/product/b12371412?utm_src=pdf-body
https://www.benchchem.com/product/b12371412?utm_src=pdf-body
https://www.benchchem.com/product/b12371412?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbapenemase Ambler Class
Key Kinetic
Parameters

Efficacy Summary

GES-5 A

Inactivation efficiency

(kinact/KI): (2.9 ± 0.9)

x 105 M-1s-

1Acylation: Biphasic,

with a rapid initial

phaseDeacylation

(k3): (2.4 ± 0.3) x 10-7

s-1 (extremely slow)

[1][2]

Potent irreversible

inhibitor with a long

residence time of

approximately 48

days.[1][2]

OXA-23 D

Deacylation Rate:

>2,000-fold decrease

compared to

meropenem

Acts as an inhibitor

due to severely

compromised

deacylation.

OXA-48 D

Catalytic Efficiency:

30- to 50-fold lower

than imipenem and

meropenemAcylation

Rate: 10,000- to

36,000-fold slower

than commercial

carbapenems[3][4]

Poor substrate with

severely impaired

acylation, effectively

acting as an inhibitor.

[3][4]

KPC-2 A

No specific kinetic

data available in the

searched literature.

Data not available.

NDM-1 B

No specific kinetic

data available in the

searched literature.

Data not available.

VIM-1 B

No specific kinetic

data available in the

searched literature.

Data not available.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11160566/
https://www.researchgate.net/publication/390692099_The_C5a-Methyl_Substituted_Carbapenem_NA-1-157_Inhibits_the_Class_A_Carbapenemase_GES-5
https://pmc.ncbi.nlm.nih.gov/articles/PMC11160566/
https://www.researchgate.net/publication/390692099_The_C5a-Methyl_Substituted_Carbapenem_NA-1-157_Inhibits_the_Class_A_Carbapenemase_GES-5
https://pmc.ncbi.nlm.nih.gov/articles/PMC10722881/
https://pubmed.ncbi.nlm.nih.gov/37130087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10722881/
https://pubmed.ncbi.nlm.nih.gov/37130087/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action: A Tale of Two Interactions
The available data suggests that NA-1-157's efficacy stems from its ability to form a stable

acyl-enzyme intermediate with serine-based carbapenemases (Classes A and D). The C5α-

methyl group appears to play a crucial role in sterically hindering the deacylation process,

effectively trapping the enzyme in an inactive state.

For GES-5, this leads to a very slow deacylation rate, resulting in potent, time-dependent

inactivation.[1][2] In the case of OXA-48, the primary mechanism of inhibition is the drastically

reduced rate of acylation, making it a very poor substrate for the enzyme.[3][4] With OXA-23,

the inhibition is primarily driven by a significant reduction in the deacylation rate.

Experimental Protocols
The determination of the inhibition kinetics of NA-1-157 against various carbapenemases

involves a series of well-established biochemical assays. Below is a detailed methodology for

key experiments.

Determination of Steady-State Kinetic Parameters
Enzyme and Inhibitor Preparation:

Recombinant carbapenemase enzymes (e.g., GES-5, OXA-48) are expressed and purified

to homogeneity.

The concentration of the active enzyme is determined by titration with a known inhibitor or

by active site titration.

NA-1-157 is dissolved in an appropriate buffer (e.g., 50 mM sodium phosphate buffer, pH

7.0) to create a stock solution of known concentration.

Hydrolysis Assay using a Chromogenic Substrate (e.g., Nitrocefin or CENTA):

The hydrolysis of a chromogenic substrate is monitored spectrophotometrically in the

absence and presence of NA-1-157.

The assay is performed in a microplate reader or a spectrophotometer with temperature

control.
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The reaction mixture contains the carbapenemase enzyme, the chromogenic substrate at

a concentration close to its Km value, and varying concentrations of NA-1-157 in the

chosen buffer.

The rate of hydrolysis is measured by monitoring the change in absorbance at the specific

wavelength for the chosen substrate (e.g., 486 nm for nitrocefin).

Data Analysis to Determine Ki:

The initial velocities (vo) are plotted against the inhibitor concentration.

The data are fitted to the appropriate inhibition model (e.g., competitive, non-competitive,

or mixed) using non-linear regression analysis to determine the inhibition constant (Ki).

Determination of Acylation and Deacylation Rates (k2
and k3)

Rapid Quench or Stopped-Flow Spectroscopy:

To measure the rate of acylation (k2), the enzyme is rapidly mixed with a saturating

concentration of NA-1-157 in a stopped-flow apparatus.

The formation of the acyl-enzyme intermediate can be monitored by changes in intrinsic

protein fluorescence or by using a reporter substrate.

Mass Spectrometry (ESI-LC/MS):

The enzyme is incubated with NA-1-157 for various time points.

The reaction is quenched, and the protein is analyzed by ESI-LC/MS to determine the

mass of the native enzyme and the acylated enzyme.

The rate of formation of the acyl-enzyme complex provides the acylation rate.

To determine the deacylation rate (k3), the stable acyl-enzyme complex is isolated and

incubated in a buffer.

The rate of regeneration of the native enzyme is monitored over time by ESI-LC/MS.
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Calculation of Inactivation Efficiency (kinact/KI):

For time-dependent inhibitors, the second-order rate constant of inactivation (kinact/KI) is

determined by measuring the rate of inactivation at different inhibitor concentrations.

The observed rate of inactivation (kobs) is plotted against the inhibitor concentration, and

the slope of the resulting line gives the kinact/KI value.

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the inhibition of

carbapenemases by a novel compound like NA-1-157.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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